molecular formula C11H9NO3 B12432294 3-Formyl-1-methyl-1H-indole-6-carboxylic acid

3-Formyl-1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B12432294
M. Wt: 203.19 g/mol
InChI Key: ITHUDQKNWMPXPG-UHFFFAOYSA-N
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Description

3-Formyl-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-1-methyl-1H-indole-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Formyl-1-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole-3-carboxylic acid: Similar structure but lacks the formyl group at the 3-position.

    3-Formylindole-6-carboxylic acid: Similar structure but lacks the methyl group at the 1-position.

    Indole-3-carboxylic acid: Lacks both the formyl and methyl groups.

Uniqueness

3-Formyl-1-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-formyl-1-methylindole-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15)

InChI Key

ITHUDQKNWMPXPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O

Origin of Product

United States

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